
(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one is a complex organic compound that features a combination of multiple functional groups, including an indole moiety, a piperidine ring, and a butenedioic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the piperidine ring and the butenedioic acid group. Common reagents used in these steps include:
- Indole derivatives
- Piperidine
- Butenedioic acid derivatives
- Catalysts such as palladium or copper complexes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The butenedioic acid group can be reduced to form corresponding alcohols or alkanes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid, while reduction of the butenedioic acid group could produce butane-2,3-diol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying biological processes involving indole derivatives. It could also be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
In medicine, this compound might be investigated for its potential pharmacological properties. The presence of the indole moiety suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could play a key role in binding to these targets, while the piperidine ring and butenedioic acid group might influence the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Piperidine: A simple cyclic amine that is a common building block in organic synthesis.
Maleic acid: An unsaturated dicarboxylic acid similar to the butenedioic acid group.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of the indole moiety, in particular, sets it apart from other compounds, as indole derivatives are known for their diverse biological activities.
特性
分子式 |
C25H28N2O5 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H24N2O.C4H4O4/c1-21(17-10-4-2-5-11-17)18-12-6-7-13-19(18)23(20(21)24)16-22-14-8-3-9-15-22;5-3(6)1-2-4(7)8/h2,4-7,10-13H,3,8-9,14-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
VJJPMBLTEUZRLG-BTJKTKAUSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
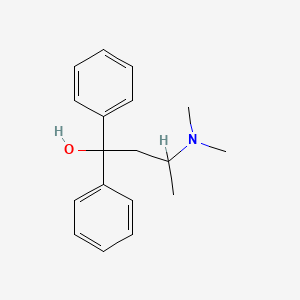
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
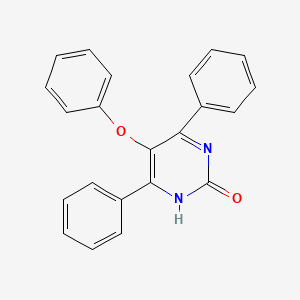
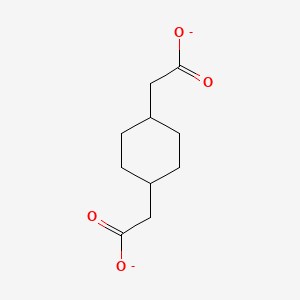
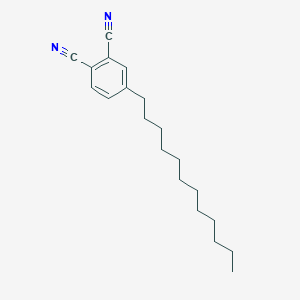
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
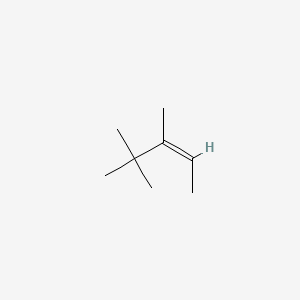
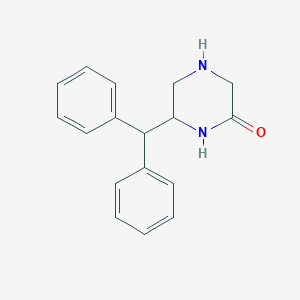

![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)

